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Palatinose monohydrate

Glycemic control Diabetes nutrition Postprandial metabolism

Palatinose monohydrate (isomaltulose hydrate, CAS 343336-76-5) is a disaccharide composed of D-glucose and D-fructose linked via an α(1→6) glycosidic bond. It is structurally isomeric to sucrose (which contains an α(1→2) linkage) and is produced enzymatically from sucrose via sucrose isomerase.

Molecular Formula C12H24O12
Molecular Weight 342.3
CAS No. 343336-76-5
Cat. No. B1146731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose monohydrate
CAS343336-76-5
Synonyms6-O-α-D-Glucopyranosyl-D-Fructose Hydrate;  Palatinose Hydrate
Molecular FormulaC12H24O12
Molecular Weight342.3
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palatinose Monohydrate (CAS 343336-76-5) for Scientific and Industrial Applications: A Procurement-Focused Baseline Profile


Palatinose monohydrate (isomaltulose hydrate, CAS 343336-76-5) is a disaccharide composed of D-glucose and D-fructose linked via an α(1→6) glycosidic bond . It is structurally isomeric to sucrose (which contains an α(1→2) linkage) and is produced enzymatically from sucrose via sucrose isomerase [1]. Palatinose hydrate exhibits key physicochemical characteristics relevant to formulation and handling, including a melting point of approximately 118–127 °C, a specific optical rotation [α]/D of +97.0° to +101.0° (c=1, H₂O), and a water solubility of up to 6.0% w/v [2]. Its inherent chemical stability under acidic conditions and its slow rate of enzymatic hydrolysis in the mammalian gut distinguish it from sucrose and other common carbohydrates .

Why Sucrose and Maltodextrin Cannot Substitute for Palatinose Monohydrate in Precision Research and Formulation


Despite sharing identical molecular formulas and caloric values with sucrose, Palatinose monohydrate exhibits fundamentally different digestion kinetics, metabolic handling, and oral fermentability that render simple substitution by generic sugars or maltodextrins ineffective or even scientifically invalid. The α(1→6) glycosidic linkage in isomaltulose is hydrolyzed by intestinal isomaltase at a rate approximately 4–5 times slower than the α(1→2) linkage of sucrose by sucrase-isomaltase [1]. This kinetic distinction is not an in vitro artifact; it directly translates into quantifiable, divergent physiological outcomes that cannot be approximated or compensated for by adjusting the dose of a faster-acting carbohydrate such as sucrose, glucose, or maltodextrin. Consequently, in applications where postprandial glucose management, sustained energy delivery, or reduced oral acidogenicity is critical, substituting Palatinose monohydrate with another carbohydrate—even one of comparable sweetness or solubility—will introduce significant experimental variability or fail to meet product performance specifications. The following evidence establishes where these differences are measurable and meaningful.

Quantitative Differentiation Guide: Palatinose Monohydrate versus Sucrose, Maltodextrin, and Glucose


Postprandial Glycemic Response: Meta-Analysis of Palatinose Monohydrate vs. Sucrose

A 2025 meta-analysis of 10 randomized controlled trials involving 367 participants evaluated the effect of isomaltulose (Palatinose) compared to sucrose on postprandial glycemic response. The analysis demonstrated that isomaltulose significantly reduced plasma glucose levels at 60 minutes post-meal compared to sucrose [1]. Notably, the baseline glycemic index (GI) values for the two carbohydrates are distinctly different: isomaltulose has a GI of 32, whereas sucrose has a GI of 65 [2].

Glycemic control Diabetes nutrition Postprandial metabolism

Exogenous Carbohydrate Oxidation Rate During Exercise: Palatinose Monohydrate vs. Sucrose

In a randomized controlled trial with 10 trained male cyclists (VO₂max 64 ± 1 mL/kg/min), exogenous carbohydrate oxidation rates were measured during 150 minutes of moderate-intensity exercise (59 ± 2% VO₂max) with ingestion of either water, sucrose, or isomaltulose at 1.1 g/min [1]. The peak exogenous CHO oxidation rate from isomaltulose was substantially lower than that from sucrose.

Sports nutrition Exercise metabolism Substrate oxidation

Pre-Exercise Metabolic Profile: Palatinose Monohydrate vs. Maltodextrin and Glucose

A 2021 double-blind, randomized crossover trial involving 21 male recreational endurance runners compared the metabolic effects of ingesting 50 g of isomaltulose, maltodextrin, or glucose before a 70-min constant load running trial [1]. The study quantified significant reductions in baseline postprandial blood glucose, insulin, and glucose-dependent insulinotropic polypeptide (GIP) concentrations following isomaltulose ingestion compared to both maltodextrin and glucose.

Pre-exercise nutrition Blood glucose stability Insulin response

Acid Production in Human Dental Plaque: Palatinose Monohydrate vs. Sucrose and Glucose

A comparative study evaluated acid production from isomaltulose, sucrose, sorbitol, and xylitol in suspensions of human dental plaque [1]. A subsequent six-week intervention study assessed the effect of frequent rinsing with a 15% w/v isomaltulose solution on plaque acidogenicity [2]. The mean acid production from isomaltulose, expressed as a percentage of that from glucose, increased significantly (p < 0.01) after the six-week rinsing period, indicating adaptation of the oral microbiota; however, the absolute acid production from isomaltulose remained substantially lower than that from sucrose at all time points.

Oral microbiology Dental caries research Cariogenicity

Acid Hydrolytic Stability: Palatinose Monohydrate vs. Sucrose Under Processing Conditions

Palatinose monohydrate exhibits markedly superior resistance to acid-catalyzed hydrolysis compared to sucrose, a property critical for formulating acidic beverages and heat-processed products . Quantitative stability testing reveals that isomaltulose remains intact under conditions that completely degrade sucrose.

Food processing stability Formulation stability Acid hydrolysis

Regulatory Safety Designation: GRAS Status of Palatinose Monohydrate vs. Novel Food Assessment

Palatinose monohydrate (isomaltulose) holds a favorable regulatory status that facilitates its commercial use. The U.S. Food and Drug Administration (FDA) has designated isomaltulose as Generally Recognized as Safe (GRAS) under GRN No. 00681 in 2017, with no restrictions on daily intake [1]. In 2024, the European Food Safety Authority (EFSA) evaluated isomaltulose syrup (dried) as a novel food and concluded that it is 'as safe as sucrose' [2].

Regulatory compliance Food safety GRAS determination

Evidence-Based Application Scenarios for Palatinose Monohydrate Procurement and Deployment


Development of Low-Glycemic Foods and Medical Nutrition Products for Diabetic Populations

Based on the meta-analysis evidence showing a mean reduction of 7.99 mg/dL in 60-minute postprandial glucose compared to sucrose (GI 32 vs. GI 65) [1], Palatinose monohydrate is optimally deployed as a bulk sweetener in foods, beverages, and enteral nutrition formulations targeting glycemic control. This scenario is particularly relevant for diabetic-specific meal replacements, oral nutritional supplements, and carbohydrate sources in medical foods where postprandial glucose excursion mitigation is a defined product performance requirement. The compound's GRAS status and EFSA safety equivalence to sucrose further support its use in products requiring regulatory clearance [2].

Pre-Exercise and Sustained-Energy Sports Nutrition Formulations

The quantitative evidence demonstrating a 41% lower peak exogenous carbohydrate oxidation rate (0.54 vs. 0.92 g/min for sucrose) during prolonged exercise [1], combined with a 16.7% lower pre-exercise blood glucose concentration compared to maltodextrin [2], positions Palatinose monohydrate as the carbohydrate source of choice for sustained-release sports nutrition products. Specific applications include pre-workout energy gels, bars, and beverages where stable blood glucose, reduced insulin spikes, and prolonged fat oxidation are desired performance outcomes. The slower digestion kinetics provide a functional advantage that cannot be replicated by simply reducing the dose of faster-acting carbohydrates like maltodextrin or glucose.

Tooth-Friendly Confectionery and Oral Care Research Applications

The established finding that isomaltulose fermentation in human dental plaque produces substantially less acid than sucrose—with fermentation rates approximately 4–5 times slower [1]—directly supports the procurement of Palatinose monohydrate for developing tooth-friendly candies, chewing gums, lozenges, and oral care test systems. This scenario is also applicable to dental research protocols requiring a non-cariogenic sugar control for studies involving plaque pH telemetry, enamel demineralization assays, or oral microbiome analyses. The compound's demonstrated resistance to acid hydrolysis further enables its use in shelf-stable acidic confections.

Stable Carbohydrate Source for Acidic Beverage and Processed Food Formulations

The exceptional acid hydrolytic stability of Palatinose monohydrate—remaining 100% intact after 60 minutes at 100 °C in pH 2.0 solution, conditions under which sucrose undergoes complete hydrolysis [1]—makes it the preferred carbohydrate for formulating acidic beverages, fruit-based products, and heat-processed foods. This stability ensures that the intended low-glycemic and low-cariogenic properties of the final product are preserved throughout manufacturing and shelf life, avoiding the inadvertent generation of free glucose and fructose that would occur if sucrose were used. This scenario is particularly relevant for developers of carbonated soft drinks, sports drinks with acidic pH, fruit preserves, and thermally processed liquid meal replacements.

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